molecular formula C13H15NO2 B021014 Methyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 101046-34-8

Methyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B021014
M. Wt: 217.26 g/mol
InChI Key: KRKHGZZFPSTQSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate derivatives involves cyclization reactions yielding significant yields and displaying interesting antimicrobial activities. For instance, derivatives have been designed and synthesized through the cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates and 2-bromo-1-(4-substituted phenyl)ethanones, with yields ranging from 70-96% (Nural et al., 2018).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated through techniques such as X-ray diffraction, revealing detailed stereochemistry and providing insights into their three-dimensional arrangements. For example, the stereochemistry of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was characterized, aiding in the understanding of their biological activities (Nural et al., 2018).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, leading to the formation of novel structures with potential pharmacological activities. Notably, their ability to undergo reactions with different reagents under various conditions illustrates their versatile reactivity and potential for chemical modification (Nural et al., 2018).

Physical Properties Analysis

The physical properties of methyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate derivatives, such as solubility, melting points, and crystalline structures, are crucial for their application in synthesis and drug formulation. These properties are influenced by the compound's molecular structure and can affect its stability, reactivity, and biological activity.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are determined by the compound's functional groups and molecular framework. The studies on these compounds have highlighted their potential as antimicrobial agents, demonstrating significant activity against various bacterial and fungal strains. This suggests a promising avenue for the development of new antimicrobials (Nural et al., 2018).

properties

IUPAC Name

methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKHGZZFPSTQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363946
Record name Methyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate

CAS RN

101046-34-8
Record name Methyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine (7.3 g, 0.03 mol) and methyl prop-2-ynoate (3.1 mL, 0.04 mol) in dichloromethane (150 mL) at 0° C. under nitrogen was added dropwise a solution of trifluoroacetic acid (0.12 mL, 0.002 mol) in dichloromethane (1 mL). The reaction mixture was allowed to stir at 0° C. for 20 minutes, then the ice bath was removed and the solution was allowed to warm to room temperature. The solution was stirred at room temperature for 2 h, then the solvent was evaporated. The residue was purified by FCC, eluting with 0-20% ethyl acetate in heptane, to afford the title compound (2.37 g, 29%) as a yellow oil. δH (250 MHz, CDCl3) 7.35-7.15 (5H, m), 6.70 (1H, s), 3.79 (3H, s), 3.75-3.60 (6H, m).
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
29%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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